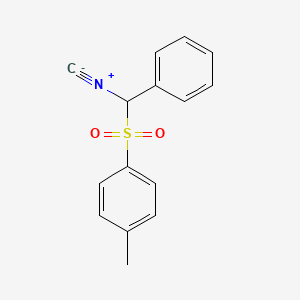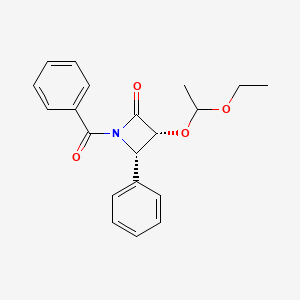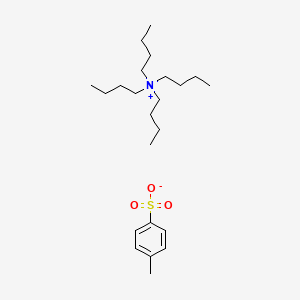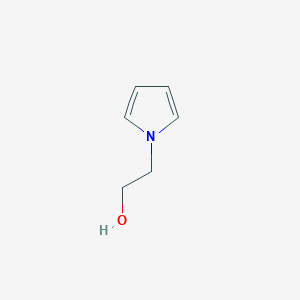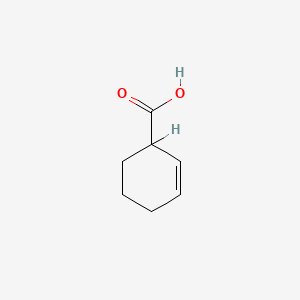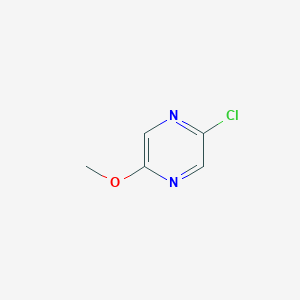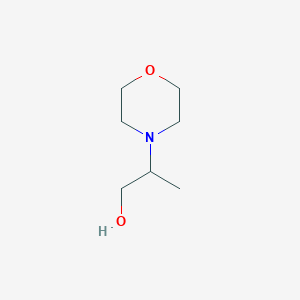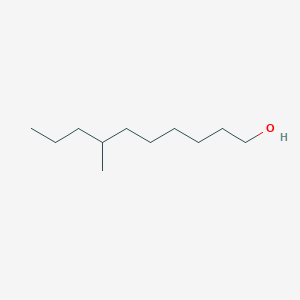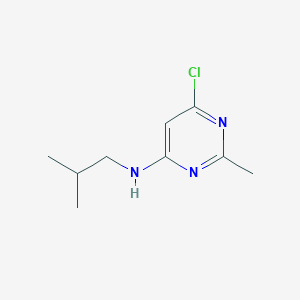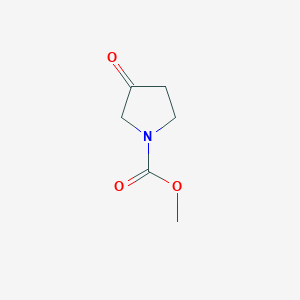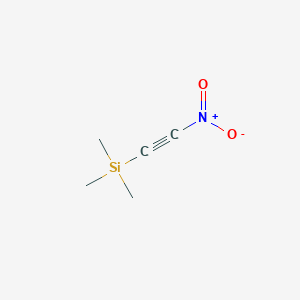
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a chemical compound with the CAS Number: 72292-62-7 . It has a molecular weight of 310.33 . The IUPAC name for this compound is ethyl 5-amino-1-[4-(aminosulfonyl)phenyl]-1H-pyrazole-4-carboxylate .
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Molecular Structure Analysis
The InChI code for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is 1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) .
Chemical Reactions Analysis
Pyrazoles, including Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Characterization
Antiglaucoma Activity : Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential as more potent inhibitors compared to traditional treatments, indicating their use in antiglaucoma therapies (Kasımoğulları et al., 2010).
Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Demonstrated selective cyclocondensation processes involving ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, offering a pathway to synthesize pyrazolo[3,4-b]pyridin-3-ones, which are key intermediates for further chemical modifications (Lebedˈ et al., 2012).
Pharmacological Investigations
- Analgesic and Anti-inflammatory Agents : A new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters derived from ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promise as lead molecules for developing novel therapeutic agents (Gokulan et al., 2012).
Material Science Applications
- Corrosion Inhibitors : Research into pyranpyrazole derivatives, including ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel, highlighting their potential in industrial applications, particularly in the pickling process (Dohare et al., 2017).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, have shown significant antimicrobial and anticancer activities, surpassing some reference drugs in efficacy and presenting a new avenue for therapeutic development (Hafez et al., 2016).
Propriétés
IUPAC Name |
ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGZXPGKKJMZIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501100 |
Source


|
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate | |
CAS RN |
72292-62-7 |
Source


|
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


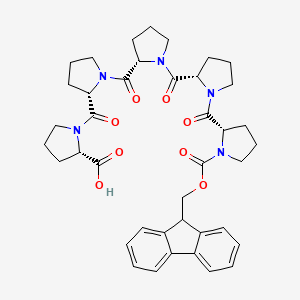
![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
